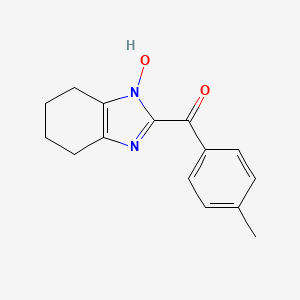
2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate, also known as Cetylpyridinium chloride (CPC), is a cationic quaternary ammonium compound that is widely used as an antiseptic agent. CPC has been used in various forms, including mouthwash, throat lozenges, and nasal sprays.
Applications De Recherche Scientifique
CPC has been widely used in scientific research for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. CPC has been used in studies to investigate its efficacy in preventing dental caries, reducing plaque formation, and treating gingivitis. It has also been studied for its potential use in wound healing and as an antiviral agent.
Mécanisme D'action
CPC works by disrupting the cell membrane of microorganisms, leading to their death. It also inhibits the production of enzymes that are essential for the survival of microorganisms. CPC has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.
Biochemical and Physiological Effects
CPC has been shown to have minimal toxicity and is generally safe for use in humans. It has been shown to have no significant effects on the normal flora of the mouth or the gastrointestinal tract. However, high doses of CPC can cause irritation and inflammation of the mucous membranes. CPC has also been shown to have a mild anesthetic effect on the oral mucosa.
Avantages Et Limitations Des Expériences En Laboratoire
CPC is a widely used antiseptic agent and has been extensively studied for its antimicrobial properties. It is readily available and relatively inexpensive, making it an ideal choice for lab experiments. However, one limitation of CPC is that it can interfere with the growth of some microorganisms, making it unsuitable for certain types of experiments.
Orientations Futures
There are several areas of research that could be explored in the future regarding CPC. One area of interest is the development of new formulations of CPC that could be more effective against certain types of microorganisms. Another area of interest is the investigation of CPC's potential use as an antiviral agent, particularly in the treatment of respiratory infections. Finally, more research is needed to understand the long-term effects of CPC use and its potential impact on the development of antimicrobial resistance.
Conclusion
In conclusion, CPC is a widely used antiseptic agent that has been extensively studied for its antimicrobial properties. It is effective against a wide range of microorganisms and has been used in various forms for the prevention and treatment of oral infections. CPC's mechanism of action involves disrupting the cell membrane of microorganisms, leading to their death. While CPC has several advantages for lab experiments, it also has some limitations, including its potential interference with the growth of some microorganisms. Further research is needed to explore the potential applications of CPC in the treatment of various infections and to understand its long-term effects.
Méthodes De Synthèse
CPC is synthesized by the reaction of 2,4-dichlorobenzyl chloride with 2-hydroxy-4-quinolinecarboxylic acid in the presence of a base. The reaction yields CPC as a white crystalline powder with a melting point of 77-83°C.
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-11-6-5-10(14(19)7-11)9-23-17(22)13-8-16(21)20-15-4-2-1-3-12(13)15/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBDUNSTJLONGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

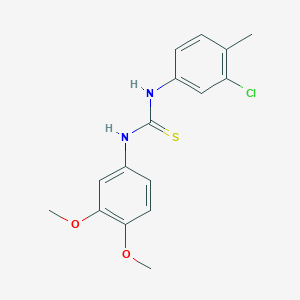
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
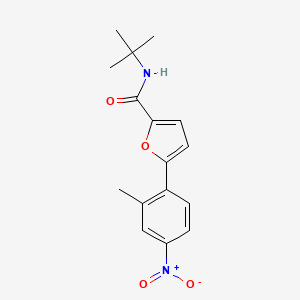

![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)
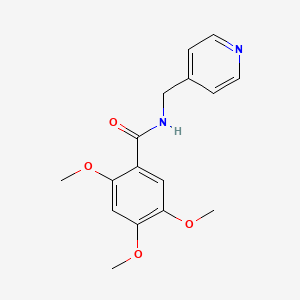
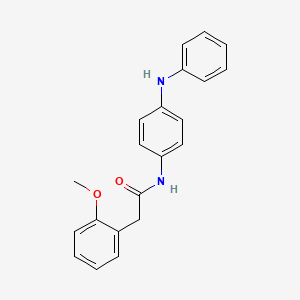

![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
